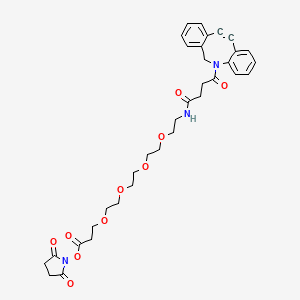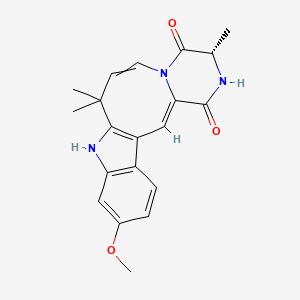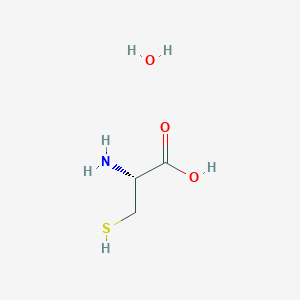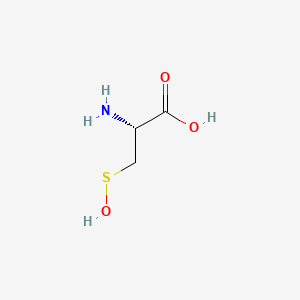
DBCO-PEG4-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-PEG4-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Synthesis Analysis
DBCO-PEG4-NHS ester is commonly used in bioconjugation . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .Molecular Structure Analysis
The empirical formula of DBCO-PEG4-NHS ester is C34H39N3O10 . Its molecular weight is 649.69 . The InChI string and SMILES string provide more detailed information about its molecular structure .Chemical Reactions Analysis
DBCO-PEG4-NHS ester reacts specifically and efficiently with primary amines (e.g., the side chain of lysine residues or aminosilane-coated surfaces) at neutral or slightly basic conditions to form a covalent bond . The DBCO group will not react with thiol, amino, or hydroxy groups that are naturally present in many biomolecules .Applications De Recherche Scientifique
Bioconjugation
DBCO-PEG4-NHS Ester reacts specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond . This property makes it a valuable tool in bioconjugation, where it can be used to attach various biomolecules to one another or to a solid support.
Drug Delivery
DBCO-PEG4-NHS ester finds applications in drug delivery . By conjugating DBCO-PEG4 to therapeutic molecules or carrier systems, researchers can enhance their pharmacokinetic properties . This can improve the delivery of the drug to the desired location, increasing its effectiveness and reducing side effects.
Imaging
DBCO-PEG4-NHS ester is also used in imaging applications . The compound can be attached to imaging agents, allowing them to be tracked within the body. This can provide valuable information about the distribution and metabolism of these agents.
Diagnostics
In the field of diagnostics, DBCO-PEG4-NHS ester can be used to attach detection molecules to a variety of surfaces . This can be used in the development of diagnostic tests and assays.
Therapeutics
DBCO-PEG4-NHS ester is used in the development of therapeutics . The compound can be used to attach therapeutic molecules to carrier systems, improving their delivery and effectiveness.
Site-Specific Antibody Coupling
A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly has been developed . The primary amino groups were functionalized with a linker carrying a strained alkyne group for a bio-orthogonal strain-promoted alkyne–azide cycloaddition (SPAAC) reaction . Antibodies were site-specifically functionalized with azide moieties along the Fc region to avoid interference with the antigen binding sites .
Synthesis of Targeted Imaging Agents
DBCO-PEG4-NHS ester may be used in the synthesis of a prostate-specific membrane antigen (PSMA)-targeted single photon emission computed tomography (SPECT) agent via copper-less click chemistry . This allows for the targeted imaging of PSMA, which is overexpressed in prostate cancer cells.
Enhancing Water Solubility
The hydrophilic polyethylene glycol (PEG) spacer arm of DBCO-PEG4-NHS Ester imparts water solubility . This can be particularly useful in biological applications where water solubility is a key requirement.
Mécanisme D'action
- Role : The compound forms a covalent bond with these primary amines, allowing for subsequent functionalization or conjugation .
- Resulting Changes : The covalent bond formed between the compound and the target molecule enables further modifications, such as attaching other functional groups or ligands .
Target of Action
Mode of Action
Biochemical Pathways
Safety and Hazards
Orientations Futures
DBCO-PEG4-NHS ester has been used in the synthesis of a prostate-specific membrane antigen (PSMA)-targeted single-photon emission computed tomography (SPECT) agent via copper-less click chemistry . It has also been used in the site-specific coupling of antibodies to the surface of amino group-terminated liposomes . These applications suggest that DBCO-PEG4-NHS ester has potential for further use in targeted drug delivery and diagnostic imaging .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O10/c38-30(11-12-31(39)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36)35-16-18-44-20-22-46-24-23-45-21-19-43-17-15-34(42)47-37-32(40)13-14-33(37)41/h1-8H,11-25H2,(H,35,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCXYKNJTKJNTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DBCO-PEG4-NHS ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B606898.png)


